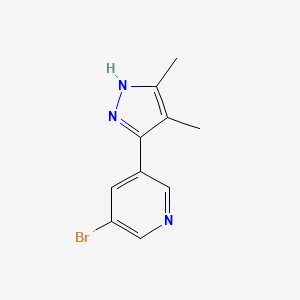
3-Bromo-5-(4,5-dimethyl-1H-pyrazol-3-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(4,5-dimethyl-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a bromo group and a pyrazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and pyrazole rings in its structure makes it a versatile scaffold for the development of new molecules with diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(4,5-dimethyl-1H-pyrazol-3-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3-bromo-5-chloropyridine with 4,5-dimethyl-1H-pyrazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-5-(4,5-dimethyl-1H-pyrazol-3-yl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to modify the electronic properties of the rings.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Utilize palladium catalysts and boronic acids under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while a Suzuki-Miyaura coupling would result in a biaryl compound.
Aplicaciones Científicas De Investigación
3-Bromo-5-(4,5-dimethyl-1H-pyrazol-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with various biological targets.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(4,5-dimethyl-1H-pyrazol-3-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the bromo group and the pyrazole ring allows for interactions with various molecular targets, influencing pathways involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-5-(1H-pyrazol-3-yl)pyridine: Lacks the dimethyl groups on the pyrazole ring.
5-(4,5-Dimethyl-1H-pyrazol-3-yl)pyridine: Lacks the bromo substituent.
3-Chloro-5-(4,5-dimethyl-1H-pyrazol-3-yl)pyridine: Has a chloro group instead of a bromo group.
Uniqueness
The unique combination of the bromo group and the dimethyl-substituted pyrazole ring in 3-Bromo-5-(4,5-dimethyl-1H-pyrazol-3-yl)pyridine provides distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H10BrN3 |
|---|---|
Peso molecular |
252.11 g/mol |
Nombre IUPAC |
3-bromo-5-(4,5-dimethyl-1H-pyrazol-3-yl)pyridine |
InChI |
InChI=1S/C10H10BrN3/c1-6-7(2)13-14-10(6)8-3-9(11)5-12-4-8/h3-5H,1-2H3,(H,13,14) |
Clave InChI |
SKRFQHDYMYUKCH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NN=C1C2=CC(=CN=C2)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



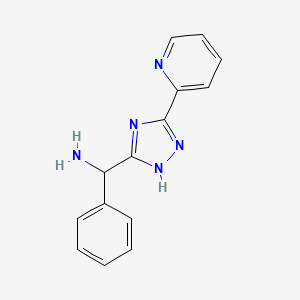
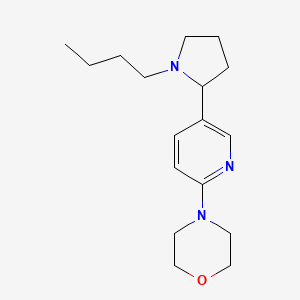

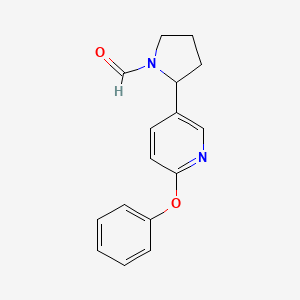
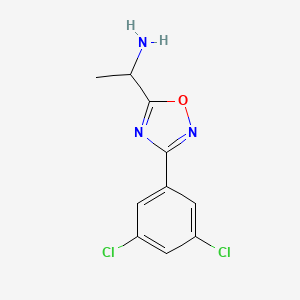

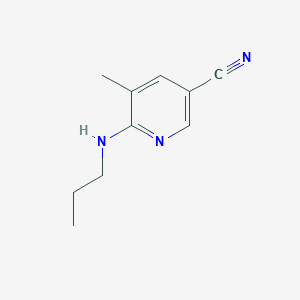
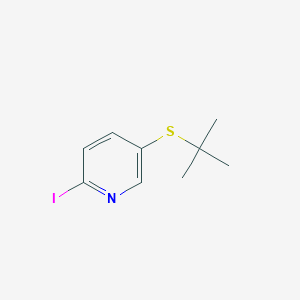
![2,3-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802066.png)

![6-(Trifluoromethoxy)benzo[d]oxazol-2-amine](/img/structure/B11802076.png)


